molecular formula C14H28O B12583778 1-Ethoxydodec-1-ene CAS No. 647835-54-9

1-Ethoxydodec-1-ene

Cat. No.: B12583778
CAS No.: 647835-54-9
M. Wt: 212.37 g/mol
InChI Key: VEOMDYXCAAKCEE-UHFFFAOYSA-N
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Description

1-Ethoxydodec-1-ene is an unsaturated ether characterized by a linear dodecene backbone (12-carbon chain) with an ethoxy (-OCH₂CH₃) substituent at the first carbon. This compound belongs to the class of alkenyl ethers, which are of interest in organic synthesis due to their reactivity in cycloaddition and polymerization reactions. For instance, ethoxy groups are bulkier than methoxy substituents, which may influence steric effects, boiling points, and solubility compared to smaller analogs.

Properties

CAS No.

647835-54-9

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-ethoxydodec-1-ene

InChI

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h13-14H,3-12H2,1-2H3

InChI Key

VEOMDYXCAAKCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=COCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxydodec-1-ene can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst. The reaction typically involves the addition of ethanol to the double bond of 1-dodecene, resulting in the formation of 1-ethoxydodec-1-ene.

Industrial Production Methods: Industrial production of 1-ethoxydodec-1-ene often involves the oligomerization of ethylene followed by the addition of ethanol. The process is catalyzed by nickel or aluminum-based catalysts, which facilitate the formation of the desired product under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxydodec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-ethoxydodecane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-ethoxydodecanol, 1-ethoxydodecanal, or 1-ethoxydodecanoic acid.

    Reduction: Formation of 1-ethoxydodecane.

    Substitution: Formation of 1-halododec-1-ene derivatives.

Scientific Research Applications

1-Ethoxydodec-1-ene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxydodec-1-ene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards electrophiles. The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethoxydodec-1-ene with structurally related compounds from the provided evidence, focusing on molecular properties and substituent effects:

Compound Molecular Formula Molar Mass (g/mol) Substituent Structure Type Key Properties
1-Ethoxydodec-1-ene (hypothetical) C₁₄H₂₈O ~212.37 (calculated) Ethoxy (-OCH₂CH₃) Linear alkene Likely higher boiling point than methoxy analogs due to larger substituent; moderate polarity
(1E)-1-Methoxycyclododecene C₁₃H₂₄O 196.33 Methoxy (-OCH₃) Cyclic alkene (12-membered ring) Lower steric hindrance; cyclic structure may enhance ring-strain reactivity
1-Cyclododecen-1-ol, 1-acetate C₁₄H₂₄O₂ 224.34 Acetate (-OCOCH₃) Cyclic alkene with ester Higher polarity due to ester group; potential for hydrolysis reactions

Key Observations:

Substituent Effects :

  • Ethoxy vs. Methoxy : The ethoxy group in 1-Ethoxydodec-1-ene introduces greater steric bulk compared to methoxy in (1E)-1-methoxycyclododecene. This could reduce reactivity in sterically sensitive reactions (e.g., nucleophilic substitutions) but enhance thermal stability .
  • Ethoxy vs. Acetate : The acetate group in 1-Cyclododecen-1-ol, 1-acetate confers higher polarity and susceptibility to hydrolysis, unlike the ether linkage in 1-Ethoxydodec-1-ene, which is more hydrolytically stable .

Structural Differences :

  • Linear vs. Cyclic Backbones : The linear dodecene chain in 1-Ethoxydodec-1-ene may result in lower melting points compared to cyclic analogs like (1E)-1-methoxycyclododecene, which benefit from ring rigidity .

Reactivity :

  • Cyclic analogs (e.g., (1E)-1-methoxycyclododecene) may exhibit unique reactivity due to ring strain, favoring ring-opening or isomerization reactions. In contrast, linear alkenyl ethers like 1-Ethoxydodec-1-ene are more likely to undergo addition or polymerization .

Limitations and Notes

Data Availability : Direct experimental data on 1-Ethoxydodec-1-ene is absent in the provided evidence. Comparisons are inferred from structural analogs and calculated properties.

Structural Assumptions : The linear structure and ethoxy substituent of 1-Ethoxydodec-1-ene are hypothesized based on IUPAC naming conventions.

Biological Activity

1-Ethoxydodec-1-ene is a long-chain organic compound characterized by an ethoxy group and a double bond at the first carbon position. Understanding its biological activity is crucial for its applications in various fields, including chemistry, biology, and medicine. This article reviews the existing literature on the biological activity of 1-Ethoxydodec-1-ene, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

1-Ethoxydodec-1-ene has the following chemical properties:

PropertyValue
CAS No. 647835-54-9
Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
IUPAC Name 1-ethoxydodec-1-ene
InChI Key VEOMDYXCAAKCEE-UHFFFAOYSA-N

The compound can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst, which facilitates the formation of the ethoxy group at the terminal position of the dodecane chain.

The biological activity of 1-Ethoxydodec-1-ene is primarily attributed to its ability to undergo electrophilic addition reactions due to the presence of the double bond. This characteristic allows it to interact with various biomolecules, potentially leading to significant biological effects. The ethoxy group enhances its solubility in polar solvents and may participate in hydrogen bonding, influencing its reactivity and biological interactions.

Antitumor Potential

Research on related compounds has highlighted their ability to induce apoptosis in cancer cells. For example, extracts from Exiguobacterium species demonstrated significant antitumor effects by inhibiting cell migration and inducing cell cycle arrest in breast cancer cells . Although direct studies on 1-Ethoxydodec-1-ene are lacking, its structural characteristics may contribute to similar mechanisms.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like 1-Ethoxydodec-1-ene. Preliminary investigations into related compounds have shown varying degrees of cytotoxicity against different cell lines, suggesting that further research is necessary to establish a comprehensive profile for 1-Ethoxydodec-1-ene .

Case Study 1: Antimicrobial Properties

A study investigating microbial extracts revealed that certain fatty-acid derivatives inhibited bacterial growth effectively. The extract's components were analyzed using GC-MS, identifying several active compounds that could serve as leads for developing new antimicrobial agents .

Case Study 2: Apoptosis Induction in Cancer Cells

Another relevant study focused on microbial extracts that induced apoptosis in MDA-MB-468 breast cancer cells. The treatment resulted in a significant increase in apoptotic cells compared to controls, demonstrating the potential for similar compounds to influence cancer cell viability . This suggests that 1-Ethoxydodec-1-ene could have analogous effects worth exploring.

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